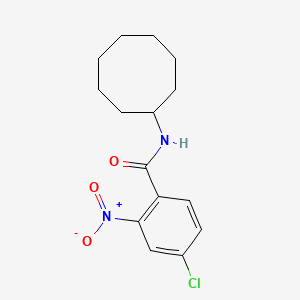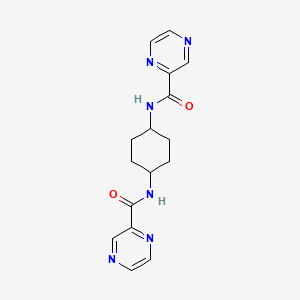
4-chloro-N-cyclooctyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclooctyl-2-nitrobenzamide, also known as ML204, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective blocker of the ion channel TRPC4, which is involved in various physiological processes, including smooth muscle contraction, cardiac hypertrophy, and neuronal signaling.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclooctyl-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to be effective in reducing smooth muscle contraction in the airways, which makes it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In addition, 4-chloro-N-cyclooctyl-2-nitrobenzamide has been shown to have anti-hypertrophic effects on the heart, which makes it a potential treatment for heart failure. 4-chloro-N-cyclooctyl-2-nitrobenzamide has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Mecanismo De Acción
4-chloro-N-cyclooctyl-2-nitrobenzamide is a potent and selective blocker of the ion channel TRPC4, which is involved in various physiological processes. TRPC4 is a non-selective cation channel that is activated by various stimuli, including receptor activation, changes in membrane potential, and mechanical stress. 4-chloro-N-cyclooctyl-2-nitrobenzamide binds to the channel pore and prevents the influx of calcium ions, which are necessary for the channel to function. This leads to a reduction in the activity of TRPC4 and the downstream physiological effects that it mediates.
Biochemical and Physiological Effects
4-chloro-N-cyclooctyl-2-nitrobenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In smooth muscle cells, 4-chloro-N-cyclooctyl-2-nitrobenzamide reduces the influx of calcium ions, which leads to relaxation and reduced contractility. In cardiac myocytes, 4-chloro-N-cyclooctyl-2-nitrobenzamide reduces the hypertrophic response to various stimuli, including angiotensin II and mechanical stretch. In neurons, 4-chloro-N-cyclooctyl-2-nitrobenzamide reduces the influx of calcium ions, which protects against cell death in models of Parkinson's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-cyclooctyl-2-nitrobenzamide has several advantages as a research tool in the laboratory. It is a small molecule inhibitor that is easy to synthesize and modify, which allows for the development of more potent and selective compounds. 4-chloro-N-cyclooctyl-2-nitrobenzamide is also a selective blocker of TRPC4, which allows for the study of the specific physiological processes that this channel mediates. However, there are also limitations to the use of 4-chloro-N-cyclooctyl-2-nitrobenzamide in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not fully understood. In addition, 4-chloro-N-cyclooctyl-2-nitrobenzamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-cyclooctyl-2-nitrobenzamide. One direction is the development of more potent and selective inhibitors of TRPC4 that can be used as potential therapeutic agents. Another direction is the study of the long-term effects of 4-chloro-N-cyclooctyl-2-nitrobenzamide on cells and tissues, including its potential toxicity and off-target effects. Finally, the study of the in vivo effects of 4-chloro-N-cyclooctyl-2-nitrobenzamide in animal models of disease will be necessary to determine its potential therapeutic applications in humans.
Conclusion
In conclusion, 4-chloro-N-cyclooctyl-2-nitrobenzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective blocker of the ion channel TRPC4, which is involved in various physiological processes. 4-chloro-N-cyclooctyl-2-nitrobenzamide has been shown to have anti-asthmatic, anti-hypertrophic, and neuroprotective effects in different cell types and tissues. While there are advantages and limitations to the use of 4-chloro-N-cyclooctyl-2-nitrobenzamide in lab experiments, there are several future directions for the research on this compound that could lead to the development of new therapeutic agents for various disease conditions.
Métodos De Síntesis
The synthesis of 4-chloro-N-cyclooctyl-2-nitrobenzamide involves a multi-step process that begins with the preparation of 4-chloro-2-nitrobenzoic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with cyclooctylamine to yield the amide product. The final step involves the reduction of the nitro group to an amine using palladium on carbon as a catalyst. The overall yield of the synthesis is approximately 10%.
Propiedades
IUPAC Name |
4-chloro-N-cyclooctyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-11-8-9-13(14(10-11)18(20)21)15(19)17-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYJYLGCTZAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)





![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
amino]phenol](/img/structure/B5746553.png)
![ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)
